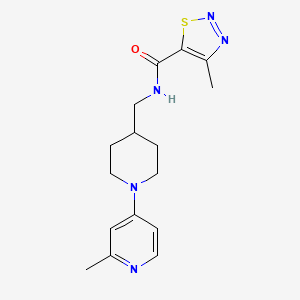
4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The presence of a carboxamide group enhances its solubility and biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines:
These studies suggest that modifications in the thiadiazole structure can significantly influence cytotoxicity against cancer cells.
Anti-inflammatory Activity
In addition to anticancer effects, thiadiazole derivatives have demonstrated anti-inflammatory properties. A study comparing various compounds showed that certain derivatives exhibited substantial inhibition of inflammatory responses in vitro:
The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX.
Mechanistic Insights
The mechanisms underlying the biological activities of thiadiazole derivatives include:
- Inhibition of Cell Proliferation : Many studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cellular signaling pathways.
- Targeting Specific Proteins : Compounds similar to the one have been shown to inhibit proteins like c-Met, which is involved in tumor growth and metastasis .
- Anti-inflammatory Pathways : They may also modulate pathways related to inflammation by inhibiting NF-kB and MAPK signaling cascades.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative exhibited an IC50 value of 0.52 µg/mL against A549 lung cancer cells, demonstrating potent anti-proliferative effects.
- Case Study on Skin Cancer : Another study reported significant apoptosis induction in SK-MEL-2 cells treated with a similar thiadiazole derivative.
Properties
IUPAC Name |
4-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-9-14(3-6-17-11)21-7-4-13(5-8-21)10-18-16(22)15-12(2)19-20-23-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENOYXXHXPGRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














